Structural and Physicochemical Differentiation from the 8-Bromo Analog
The target compound possesses an 8-position pyrrolidin-1-ylsulfonyl substituent, whereas the closest commercially available analog is the 8-bromo derivative (CAS 910443-21-9). This substitution results in a substantial increase in molecular weight (318.36 vs. 264.08 g/mol) and topological polar surface area (126 Ų vs. ~89 Ų for the 8-bromo analog). The sulfonyl group also adds seven hydrogen-bond acceptors compared to one for the bromo analog [1][2]. No direct biological comparison exists in the public domain.
| Evidence Dimension | Physicochemical Properties: Molecular Weight and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | MW: 318.36 g/mol; TPSA: 126 Ų; H-Bond Acceptors: 7 |
| Comparator Or Baseline | 8-Bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine (CAS 910443-21-9): MW: 264.08 g/mol; TPSA: ~89 Ų; H-Bond Acceptors: 1 |
| Quantified Difference | MW increase of 54.28 g/mol (20.6%); TPSA increase of ~37 Ų (41.6%); H-Bond Acceptor count increase of 6. |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs) [1]. |
Why This Matters
Significant differences in TPSA and hydrogen-bonding capacity indicate the molecules will have markedly different cell permeability and solubility profiles, making the 8-bromo analog an unsuitable substitute in any biological assay without prior validation.
- [1] PubChem. Compound Summary for CID 17389843: 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine. Computed Properties. National Center for Biotechnology Information. Accessed 29 Apr 2026. View Source
- [2] PubChem. Compound Summary for CID 17389839: 8-Bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine. Computed Properties. National Center for Biotechnology Information. Accessed 29 Apr 2026. View Source
